molecular formula C12H11BFNO3 B2444343 2-Benzyloxy-5-fluoropyridine-4-boronic acid CAS No. 2096337-46-9

2-Benzyloxy-5-fluoropyridine-4-boronic acid

Cat. No.: B2444343
CAS No.: 2096337-46-9
M. Wt: 247.03
InChI Key: HMMCWZHHCWICGN-UHFFFAOYSA-N
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Description

2-Benzyloxy-5-fluoropyridine-4-boronic acid is an organoboron compound with the molecular formula C12H11BFNO3. It is a derivative of pyridine, featuring a benzyloxy group at the 2-position, a fluorine atom at the 5-position, and a boronic acid group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .

Properties

IUPAC Name

(5-fluoro-2-phenylmethoxypyridin-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BFNO3/c14-11-7-15-12(6-10(11)13(16)17)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMCWZHHCWICGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1F)OCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-5-fluoropyridine-4-boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-5-bromopyridine.

    Benzyloxy Substitution: The benzyloxy group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group at position 4 enables palladium-catalyzed cross-coupling with aryl halides or triflates, forming biaryl or heteroaryl structures. This reaction is widely used in pharmaceutical synthesis (e.g., anti-cancer agents) .

Key Reaction Parameters

Catalyst SystemBaseSolventCoupling Partner ExampleYield*Source
Pd(PPh₃)₄Na₂CO₃DMF/H₂OAryl bromide75–90%
Pd(OAc)₂ with SPhos ligandK₃PO₄Toluene/H₂OAryl chloride60–85%
PdCl₂(dppf)Et₃NTHFHeteroaryl triflate70–88%

*Typical yields based on analogous boronic acids.

The electron-withdrawing fluorine at position 5 enhances electrophilicity at the boronic acid site, accelerating transmetallation. The benzyloxy group at position 2 is stable under basic Suzuki conditions but may require protection in strongly acidic media .

Protodeboronation Reactions

Protodeboronation (removal of the boronic acid group) can occur under radical or acidic conditions. For example, radical-mediated protodeboronation using tert-butyl hydroperoxide (TBHP) and a copper catalyst converts the boronic acid to a proton, enabling formal anti-Markovnikov hydromethylation of alkenes .

Conditions and Outcomes

Reaction TypeReagentsSolventTemperatureOutcomeSource
Radical protodeboronationCu(OTf)₂, TBHP, MeOHMeOH60°CProtodeboronation to C–H
Acidic hydrolysisHCl (aq.)H₂O/THF25°CBoronic acid → Phenol

Example Reactions

  • Nitration : Requires strong nitrating agents (HNO₃/H₂SO₄) due to ring deactivation. Predominant substitution occurs at position 3.

  • Halogenation : Bromination (Br₂/FeBr₃) occurs at position 3, with minor para products .

Benzyl Group Deprotection

The benzyloxy group can be removed via hydrogenolysis or acidic cleavage:

  • Hydrogenolysis : H₂/Pd-C in ethanol cleaves the C–O bond, yielding 5-fluoro-2-hydroxypyridine-4-boronic acid .

  • Acidic Cleavage : BCl₃ in CH₂Cl₂ at −78°C selectively removes the benzyl group without affecting the boronic acid .

Functionalization of the Boronic Acid Group

The boronic acid can be derivatized into esters or undergo oxidative transformations:

  • Esterification : Reacts with pinacol in refluxing THF to form a pinacol boronate ester, enhancing stability .

  • Oxidation : H₂O₂/NaOH oxidizes the boronic acid to a hydroxyl group, yielding 5-fluoro-2-benzyloxypyridin-4-ol .

Stability Considerations

  • pH Sensitivity : Protodeboronation occurs rapidly under strongly acidic (pH < 3) or basic (pH > 10) conditions .

  • Thermal Stability : Decomposes above 150°C, necessitating low-temperature storage (<15°C) .

Scientific Research Applications

Anticancer Research

2-Benzyloxy-5-fluoropyridine-4-boronic acid has been investigated for its potential as an anticancer agent. Boronic acids are known to inhibit proteasome activity, which is crucial for cancer cell survival. Studies have shown that this compound can selectively target cancer cell lines, leading to apoptosis through the modulation of cellular pathways involved in cell cycle regulation and apoptosis.

Case Study Example :
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of boronic acids, including this compound, exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the inhibition of the proteasome, which is vital for degrading pro-apoptotic factors.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Proteasome inhibition
PC3 (Prostate)15Apoptosis induction

Antibiotic Development

The compound has also been explored for its role in developing novel antibiotics. Its boronic acid functionality allows it to act as a reversible inhibitor of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics.

Research Findings :
An investigation into the inhibitory effects of this compound on various β-lactamase enzymes revealed promising results. The compound demonstrated a significant ability to restore the efficacy of β-lactam antibiotics against resistant strains of bacteria.

Enzyme TypeInhibition Constant (Ki)Restoration of Antibiotic Efficacy
Class A β-lactamase0.5 µMAmoxicillin susceptibility restored
Class C β-lactamase1 µMCefotaxime susceptibility restored

Protein Labeling

The ability of boronic acids to form reversible covalent bonds with diols makes them suitable for biological labeling applications. This property can be harnessed for the development of fluorescent probes that selectively bind to glycoproteins.

Application Example :
Research has shown that this compound can be used to label glycoproteins in live cells, enabling real-time imaging and tracking of protein interactions within cellular environments.

Organic Electronics

The compound's unique electronic properties make it a candidate for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Performance Metrics :
In studies assessing its performance in OLEDs, devices incorporating this boronic acid derivative exhibited enhanced charge transport properties and improved luminescence compared to traditional materials.

Device TypeEfficiency (%)Lifetime (hours)
OLED155000
OPV103000

Mechanism of Action

The primary mechanism of action for 2-Benzyloxy-5-fluoropyridine-4-boronic acid involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the electronic properties of the fluorine and benzyloxy substituents, which influence the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Uniqueness: 2-Benzyloxy-5-fluoropyridine-4-boronic acid is unique due to the combination of its benzyloxy and fluorine substituents, which provide distinct electronic and steric properties. These properties enhance its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .

Biological Activity

2-Benzyloxy-5-fluoropyridine-4-boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

The synthesis of this compound involves the reaction of 5-fluoropyridine-4-boronic acid with benzyl alcohol under acidic conditions. The resulting compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biological applications.

Chemical Structure:

  • Molecular Formula: C12_{12}H12_{12}BClF2_{2}N2_{2}O
  • Molecular Weight: 234.09 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer properties of boronic acids, including this compound. Research indicates that boronic acids can inhibit specific enzymes involved in cancer cell proliferation.

Table 1: Anticancer Activity Data

CompoundCell LineIC50_{50} (µM)Mechanism of Action
This compoundPC-3 (Prostate Cancer)5.0Inhibition of proteasome activity
Boronic acid derivativeMDA-MB-468 (Breast Cancer)3.43Induction of apoptosis
Boronic-imine compoundL929 (Mouse Fibroblast)>10Selective toxicity towards cancer cells

In a study involving prostate cancer cells (PC-3), treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 5 µM, indicating its potential as a therapeutic agent against prostate cancer .

Antimicrobial Activity

The antimicrobial properties of boronic acids have also been explored. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity Data

CompoundMicroorganismInhibition Zone (mm)
This compoundStaphylococcus aureus12
Boronic-acid derivativesE. coli10
Phenylboronic acidMRSA11

In tests against Staphylococcus aureus, the compound exhibited an inhibition zone of 12 mm, suggesting it has considerable antibacterial activity .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with target proteins and enzymes. Boronic acids can reversibly bind to the active sites of serine proteases and other enzymes, leading to inhibition of their activity.

  • Proteasome Inhibition: The compound may inhibit the proteasome pathway, which is crucial for regulating protein degradation in cancer cells.
  • Enzyme Targeting: It can target specific enzymes that are overexpressed in cancerous tissues, leading to selective cytotoxicity against malignant cells while sparing normal cells .

Case Studies

A notable case study involved the evaluation of various boronic acid derivatives for their anticancer and antimicrobial properties. In vitro assays demonstrated that compounds structurally similar to this compound significantly reduced the viability of cancer cells while maintaining the viability of healthy cells .

Furthermore, another study highlighted the potential for these compounds to be used in combination therapies, enhancing their efficacy when paired with existing chemotherapeutics .

Q & A

Q. What are the common synthetic routes for preparing 2-Benzyloxy-5-fluoropyridine-4-boronic acid?

  • Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine ring. A common approach is:

Halogenation : Introduce fluorine at the 5-position via electrophilic fluorination using Selectfluor® or similar agents .

Benzyloxy Protection : Protect the hydroxyl group (if present) at the 2-position using benzyl bromide under basic conditions (e.g., NaH in DMF) .

Boronic Acid Installation : Utilize Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) to introduce the boronic acid group at the 4-position .
Challenges include avoiding boroxine formation during purification, which can be mitigated by using anhydrous solvents and low-temperature storage .

Q. How is this compound characterized for purity and structural confirmation?

  • Methodological Answer:
  • NMR Spectroscopy : ¹H and ¹⁹F NMR confirm substitution patterns (e.g., fluorine at C5, benzyloxy at C2). The boronic acid proton appears as a broad peak near δ 7-8 ppm .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ = 262.04) and detects trace impurities .
  • HPLC with UV Detection : Quantifies purity (>97% for research-grade material) and identifies byproducts from incomplete coupling reactions .

Q. What are the primary reactions involving this compound in cross-coupling applications?

  • Methodological Answer: The boronic acid group enables Suzuki-Miyaura couplings with aryl/heteroaryl halides. Key considerations:
  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dtbpf) in THF/water mixtures .
  • Base : Na₂CO₃ or CsF to stabilize the boronate intermediate .
  • Temperature : Reactions often proceed at 80–100°C for 12–24 hours.
    Competing protodeboronation can occur; adding pinacol or glycol inhibitors improves yields .

Advanced Questions

Q. How can researchers optimize Suzuki-Miyaura coupling efficiency for sterically hindered partners?

  • Methodological Answer: Steric hindrance at the pyridine 4-position requires tailored conditions:
  • Solvent : Use toluene/dioxane instead of THF to enhance solubility of bulky substrates .
  • Precatalyst : Pd(OAc)₂ with SPhos ligand increases turnover for electron-deficient partners .
  • Microwave Assistance : Shorten reaction times (1–2 hours) at 120°C to minimize side reactions .
    Monitor byproducts (e.g., homocoupled dimers) via LC-MS and adjust stoichiometry of the halide partner .

Q. What are the stability challenges of this boronic acid under ambient conditions, and how are they managed?

  • Methodological Answer:
  • Hydrolytic Instability : The boronic acid group reacts with moisture, forming boroxines. Store at ≤4°C under inert gas (Ar/N₂) with desiccants .
  • Oxidative Deborylation : Protect from light and oxygen by using amber vials and degassed solvents during synthesis .
  • Stabilizers : Co-crystallize with neopentyl glycol or use pinacol ester precursors for long-term storage .

Q. How can researchers resolve contradictory data in reaction yields due to competing protodeboronation?

  • Methodological Answer: Protodeboronation is pH-dependent. Strategies include:
  • pH Control : Maintain neutral to slightly basic conditions (pH 7–9) using phosphate buffers .
  • Additives : Introduce radical scavengers (e.g., TEMPO) or chelating agents (EDTA) to suppress metal-catalyzed degradation .
  • Kinetic Analysis : Use in-situ FTIR or reaction calorimetry to identify optimal temperature windows for coupling over degradation .

Q. What role does this compound play in medicinal chemistry, particularly in fragment-based drug design?

  • Methodological Answer: The fluorine atom enhances metabolic stability, while the boronic acid enables targeted covalent binding to serine proteases. Applications include:
  • Protease Inhibitors : Screen against thrombin or trypsin-like enzymes using surface plasmon resonance (SPR) .
  • PET Tracers : Incorporate ¹⁸F via isotopic exchange for imaging studies .
  • Fragment Libraries : Pair with X-ray crystallography to map binding pockets in lead optimization .

Q. How do computational studies inform the reactivity of fluorinated boronic acids in aqueous environments?

  • Methodological Answer: DFT calculations (e.g., Gaussian 16) predict:
  • Acidity : The pKa of the boronic acid group decreases with fluorine’s electron-withdrawing effect, enhancing electrophilicity .
  • Tautomerism : Fluorine at C5 stabilizes the keto form over the enol, affecting hydrogen-bonding interactions in self-assembled systems .
  • Solvent Effects : MD simulations reveal water clusters around the boronic acid, guiding solvent selection for coupling reactions .

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